Ponesimod
Overview
Description
Ponesimod is an orally administered, selective sphingosine-1-phosphate (S1P) receptor 1 (S1P1) agonist . It is used to treat the relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease .
Synthesis Analysis
Ponesimod is synthesized using isothiocyanate as a raw material by chemical reaction . The specific synthesis steps involve a three-component coupling of isothiocyanate 16.1, n-propylamine, and 2-bromoacetyl bromide 16.2 to construct the thiazolidine-4-one core 16.3 .Molecular Structure Analysis
The molecular structure of Ponesimod is represented by the formula C23H25ClN2O4S .Chemical Reactions Analysis
Ponesimod is highly metabolized, and the parent compound along with its two major (non-clinically active) metabolites are mainly excreted in the feces (recovery: 57.3–79.6%) and to a lesser extent in the urine (recovery: 10.3–18.4%) .Physical And Chemical Properties Analysis
The molecular weight of Ponesimod is 460.97 .Scientific Research Applications
Application in Multiple Sclerosis Treatment
Ponesimod is recognized as a second-generation selective sphingosine 1-phosphate (S1P) receptor modulator. It's primarily used as a disease-modifying treatment for multiple sclerosis (MS). Clinical studies have identified its efficacy in preventing relapses in patients with relapsing-remitting MS (RRMS). Ponesimod showcases superior efficacy when compared to teriflunomide, another medication used for the same condition. Notably, ponesimod's selectivity for the S1-P1 receptor and its short half-life, allowing for a quick reversal of immunosuppressive effects, are seen as advantages over other S1-P receptor modulators. However, further long-term studies and direct comparison studies with other disease-modifying treatments are needed to solidify its role in patient care and clinical practice (Alnaif, Oiler, & D’Souza, 2022).
Comparative Efficacy and Safety
Ponesimod has been the subject of systematic reviews focusing on its efficacy and safety in treating MS. One such review found that ponesimod reduced the annualized relapse rate by 30.5%, disability accumulation rate by 58%, and the score of the Fatigue Symptom and Impact Questionnaire–Relapsing Multiple Sclerosis mean score by 3.57. The drug exhibits a favorable risk: benefit and convenience profile, with relatively fewer side effects compared to other S1P drugs like fingolimod. This makes ponesimod a recently regarded potential SIP‐1 drug for treating MS, although further studies are encouraged to confirm these findings (Thapa, Shah, Subedi, Bagherieh, Chand, Mirmosayyeb, & Eckert, 2022).
Potential in Psoriasis and Psoriatic Arthritis Treatment
In addition to its application in MS, ponesimod has been explored in the context of psoriasis and psoriatic arthritis treatment. It's part of a class of new oral therapies that are either in use or under development for these conditions. Despite the high efficacy of biologics, the preference for oral therapies and their distinct risk–benefit profile makes the exploration of drugs like ponesimod significant. However, the current understanding acknowledges that ponesimod, along with other novel oral therapies, has a modest efficacy profile. The key limitations include the modest efficacy and safety profile limitations. More extensive clinical trials and observational studies are necessary to conclusively determine the role of these agents, including ponesimod, in the treatment paradigm for psoriasis and psoriatic arthritis (Yiu & Warren, 2016).
Safety And Hazards
Future Directions
Ponesimod has been studied in 16 phase I, one phase II, and one phase III clinical studies . The selected maintenance dose has been shown to be superior in reducing annualized relapse rate (ARR) when compared with teriflunomide in a pivotal phase III study . More selective modulators are being developed .
properties
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAUOXUZGSBGDU-ULCCENQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@@H](CO)O)Cl)/S1)C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234631 | |
Record name | Ponesimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Ponesimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The sphingosine 1-phosphate receptor 1 (S1P1R) is expressed on the surface of lymphocytes and detects sphingosine 1-phosphate (S1P) at nanomolar concentrations. S1P is a metabolite of the cell membrane component, sphingomyelin. As sphingomyelin degrades, lymphocytes respond to agonism of S1P1R by concentration gradients of S1P. Lymphocytes leave the lymphoid organs in response to higher concentrations of S1P in blood and lymph. Ponesimod modulates this response by stimulating and internalizing S1P1R on lymphocytes, effectively blinding them to concentration gradients of S1P, reducing the number of lymphocytes in blood. Ponesimod is roughly 650 times more selective for S1P1R than S1P. | |
Record name | Ponesimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ponesimod | |
CAS RN |
854107-55-4 | |
Record name | Ponesimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854107554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ponesimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ponesimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-5-[3-Chloro-4-(-2,3-dihydroxy-propoxy)-benzylidene]-2-propylimino- 3-o-tolyl-thiazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PONESIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7AKV2MKP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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